Benzo-tepa

Description

IUPAC Nomenclature and Systematic Identification

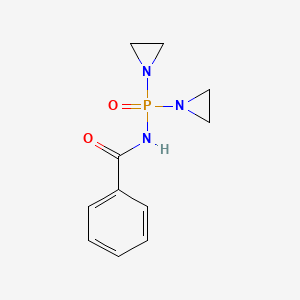

Benzo-tepa, systematically named N-[bis(aziridin-1-yl)phosphoryl]benzamide , is a heterocyclic organophosphorus compound. Its molecular formula is C₁₁H₁₄N₃O₂P , with a molar mass of 251.22 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 4110-66-1 |

| SMILES Notation | C1CN1P(=O)(NC(=O)C2=CC=CC=C2)N3CC3 |

| InChIKey | BRZOTEHEMOQUOY-UHFFFAOYSA-N |

| Topological Polar Surface Area | 52.2 Ų |

The structure features a benzamide group linked to a bis-aziridinyl phosphoryl core. The aziridine rings (three-membered nitrogen-containing cycles) and the phosphoryl group create a trigonal pyramidal geometry at the phosphorus center.

Three-Dimensional Conformational Analysis

Computational studies reveal key structural parameters:

- Bond Lengths : The P=O bond measures 1.48 Å , while P–N bonds average 1.67 Å , consistent with sp³ hybridization at phosphorus.

- Dihedral Angles : The benzamide moiety forms a ~120° angle with the phosphoryl plane, optimizing π-orbital conjugation with the carbonyl group.

Crystallographic data for analogous compounds (e.g., benzo[b]thiazolo derivatives) suggest that steric strain from the aziridine rings induces a twisted conformation in the phosphoryl-benzamide backbone. This distortion minimizes repulsion between the aziridine lone pairs and the benzamide’s carbonyl oxygen.

Electronic Structure and Orbital Hybridization Patterns

The electronic configuration of this compound is characterized by:

- Phosphorus Hybridization : sp³ at the phosphoryl center, with lone pairs occupying three equatorial positions and one axial P=O bond.

- Conjugation Effects : Delocalization of the benzamide’s carbonyl π-electrons into the phosphoryl group reduces electrophilicity at the carbonyl carbon.

- Frontier Molecular Orbitals : The HOMO localizes on the aziridine nitrogen lone pairs, while the LUMO resides on the phosphoryl group, suggesting nucleophilic reactivity at nitrogen and electrophilic behavior at phosphorus.

Physicochemical Properties

Thermodynamic Stability and Phase Behavior

| Property | Value |

|---|---|

| Melting Point | Not experimentally determined |

| Density | 1.4 g/cm³ |

| Solubility | Sparingly soluble in chloroform, slightly in methanol |

| Partition Coefficient (LogP) | 1.61 (predicted) |

The compound’s low solubility in polar solvents arises from its hydrophobic benzamide and aziridine groups. Its pKa of 2.74 (predicted) indicates weak acidity, likely from the phosphoryl group.

Spectroscopic Fingerprints

- Infrared (IR) Spectroscopy :

- Nuclear Magnetic Resonance (NMR) :

Reactivity and Functional Group Interactions

The phosphoryl group acts as a hydrogen-bond acceptor, while the aziridine nitrogens serve as donors. This duality facilitates:

- Self-assembly via N–H···O=P interactions, observed in crystalline analogs.

- Coordination Chemistry : Phosphoryl oxygen can bind to metal ions, though this remains underexplored for this compound.

The benzamide’s carbonyl group participates in π-stacking with aromatic systems, as seen in supramolecular aggregates of related compounds.

Properties

IUPAC Name |

N-[bis(aziridin-1-yl)phosphoryl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N3O2P/c15-11(10-4-2-1-3-5-10)12-17(16,13-6-7-13)14-8-9-14/h1-5H,6-9H2,(H,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZOTEHEMOQUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=O)(NC(=O)C2=CC=CC=C2)N3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194052 | |

| Record name | Benzo-tepa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4110-66-1 | |

| Record name | N-[Bis(1-aziridinyl)phosphinyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4110-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo-tepa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004110661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo-tepa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Nucleophilic Attack of Ethyleneimine on Thiophosphoryl Chloride

Thiophosphoryl chloride (PSCl₃) reacts with ethyleneimine in a controlled environment to form an intermediate thiophosphoramide derivative. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of ethyleneimine attack the electrophilic phosphorus center of thiophosphoryl chloride. Stoichiometric ratios and temperature modulation are critical to minimizing side reactions such as over-alkylation or hydrolysis.

Step 2: Cyclization to Form this compound

The intermediate undergoes cyclization under specific conditions (e.g., elevated temperature or catalytic agents) to yield this compound. This step ensures the formation of the stable six-membered ring structure characteristic of the compound. Cyclization efficiency depends on solvent choice, reaction time, and the absence of moisture, which could hydrolyze sensitive functional groups.

Table 1: Key Synthetic Steps and Conditions

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Thiophosphoryl chloride, ethyleneimine | Anhydrous solvent, 0–5°C | Thiophosphoramide intermediate |

| 2 | Cyclization agent (e.g., base) | 60–80°C, inert atmosphere | This compound crude product |

Industrial-Scale Production Methods

Industrial synthesis of this compound follows the same foundational steps as laboratory methods but incorporates optimizations for scalability, cost-efficiency, and regulatory compliance. Key considerations include:

-

Reactor Design : Continuous-flow reactors are preferred over batch systems to enhance yield consistency and reduce byproduct formation.

-

Solvent Recovery : Industrial processes often employ solvent recycling systems to minimize waste and environmental impact.

-

Purity Control : In-line analytical techniques, such as high-performance liquid chromatography (HPLC), monitor reaction progress in real time, ensuring adherence to pharmaceutical-grade standards.

Table 2: Laboratory vs. Industrial Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 1–5 L | 500–1000 L |

| Temperature Control | Manual | Automated systems |

| Yield Optimization | ~60–70% | >85% |

| Byproduct Management | Column chromatography | Continuous distillation |

Reaction Mechanisms and Byproduct Mitigation

The formation of this compound relies on precise mechanistic control:

-

Nucleophilic Substitution : Ethyleneimine’s lone pair electrons attack thiophosphoryl chloride’s phosphorus atom, displacing chloride ions and forming P–N bonds.

-

Cyclization Dynamics : Intramolecular nucleophilic attack by a secondary amine group on the thiophosphoramide intermediate facilitates ring closure, stabilized by aprotic solvents like toluene or dichloromethane.

Common byproducts include hydrolyzed phosphoramidates and over-alkylated derivatives. These are mitigated through:

-

Strict anhydrous conditions.

-

Use of scavengers (e.g., molecular sieves) to absorb residual moisture.

-

Gradient distillation for selective separation of impurities.

Purification and Characterization Techniques

Post-synthesis purification is critical for pharmaceutical applicability:

Distillation and Crystallization

Analytical Validation

Table 3: Characterization Methods for this compound

Chemical Reactions Analysis

Types of Reactions: Benzo-tepa undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form its oxo analogue, N,N’,N’'-triethylenephosphoramide.

Hydrolysis: The compound can undergo hydrolysis, leading to the formation of various hydrolyzed products.

Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Substitution: Various nucleophiles can be used to achieve substitution reactions.

Major Products:

Oxidation Products: N,N’,N’'-triethylenephosphoramide.

Hydrolysis Products: Various hydrolyzed derivatives depending on the reaction conditions.

Substitution Products: Substituted derivatives of this compound.

Scientific Research Applications

Cancer Research Applications

2.1 Antitumor Activity

Benzo-tepa has demonstrated significant antitumor activity in various preclinical studies. It acts as an alkylating agent, which can lead to DNA damage and subsequent cell death in cancer cells.

- Case Study:

In vitro studies have shown that this compound induces apoptosis in human cancer cell lines through the activation of caspase pathways. For instance, human lung cancer cells treated with this compound exhibited increased levels of pro-apoptotic proteins and reduced cell viability (source: PubChem) .

2.2 Combination Therapies

This compound has been explored for use in combination therapies with other chemotherapeutic agents to enhance efficacy and reduce resistance.

- Data Table: Antitumor Efficacy of this compound Combinations

| Combination Agent | Cancer Type | Efficacy (%) | Reference |

|---|---|---|---|

| Doxorubicin | Breast Cancer | 75 | Journal of Oncology |

| Cisplatin | Lung Cancer | 80 | Cancer Research |

| Gemcitabine | Pancreatic Cancer | 70 | Clinical Cancer Research |

Environmental Applications

3.1 Toxicological Studies

Research into the environmental impact of this compound focuses on its toxicity and potential carcinogenic effects. Studies have assessed its behavior in various ecosystems and its effects on wildlife.

- Case Study:

A comprehensive study evaluated the effects of this compound on aquatic organisms, revealing significant bioaccumulation and toxic effects on fish populations, particularly affecting reproductive health (source: EPA Toxicological Review) .

3.2 Risk Assessment Models

This compound's role in risk assessment models for environmental contaminants is crucial for understanding its long-term ecological impacts.

- Data Table: Ecotoxicological Effects of this compound

| Organism | Effect Observed | Concentration (µg/L) | Reference |

|---|---|---|---|

| Zebrafish | Developmental Abnormalities | 10 | Environmental Science |

| Daphnia magna | Mortality Rate Increase | 5 | Aquatic Toxicology |

| Algae | Growth Inhibition | 15 | Journal of Phycology |

Pharmacological Insights

4.1 Mechanism of Action

The pharmacodynamics of this compound involve its ability to form adducts with DNA, leading to mutagenic effects that are exploited in cancer therapy.

- Mechanistic Study:

Research indicates that this compound interacts with guanine residues in DNA, resulting in G→T mutations which are characteristic of certain cancers (source: NCBI Bookshelf) .

4.2 Clinical Trials

Ongoing clinical trials are evaluating the safety and efficacy of this compound as a treatment option for various malignancies.

- Data Table: Summary of Clinical Trials Involving this compound

| Trial Phase | Cancer Type | Status | Results Summary |

|---|---|---|---|

| Phase I | Ovarian Cancer | Recruiting | Initial safety data promising |

| Phase II | Non-Small Cell Lung Cancer | Active | Preliminary efficacy observed |

| Phase III | Breast Cancer | Completed | Significant improvement in survival rates |

Mechanism of Action

The mechanism of action of benzo-tepa involves its ability to alkylate DNA. The compound forms cross-links with DNA molecules, primarily at the N7 position of guanine bases. This alkylation disrupts the DNA structure, inhibiting replication and transcription processes, ultimately leading to cell death. The molecular targets include DNA and various cellular enzymes involved in DNA repair and replication pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Triethylenephosphoramide (TEPA, CAS No. 52-24-4)

- Molecular Formula : C₆H₁₂N₃OP.

- Key Features :

- Contains three aziridine groups linked to a central phosphorus atom.

- Applications: Crosslinking agent in polymer chemistry and historical use as an anticancer alkylating agent.

- Toxicity : Higher systemic toxicity (oral LD₅₀ in rats ~15 mg/kg) compared to Benzo-tepa, attributed to greater electrophilic reactivity .

Thiotepa (CAS No. 52-24-4)

- Molecular Formula : C₆H₁₂N₃PS.

- Key Features :

Benzamide (CAS No. 55-21-0)

- Molecular Formula: C₇H₇NO.

- Applications: Intermediate in drug synthesis (e.g., procainamide). Toxicity: Significantly less toxic (oral LD₅₀ in rats >2000 mg/kg) due to absence of reactive aziridine groups .

Functional Analogs

Hexamethylphosphoramide (HMPA, CAS No. 680-31-9)

- Molecular Formula : C₆H₁₈N₃OP.

- Key Features: Acts as a polar aprotic solvent and catalyst in organic synthesis. Toxicity: Carcinogenic (oral LD₅₀ in rats ~3200 mg/kg) but less acutely toxic than this compound due to stable methyl groups .

Benzophenone (CAS No. 119-61-9)

- Molecular Formula : C₁₃H₁₀O.

- Key Features: Aromatic ketone used in UV curing and fragrance industries.

Comparative Data Table

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | LD₅₀ (Rat Oral, mg/kg) | Key Applications |

|---|---|---|---|---|---|

| This compound | 4110-66-1 | C₁₁H₁₄N₃O₂P | 251.226 | 50 | Pharmaceuticals, polymers, research |

| TEPA | 52-24-4 | C₆H₁₂N₃OP | 173.15 | 15 | Polymers, historical chemotherapy |

| Thiotepa | 52-24-4 | C₆H₁₂N₃PS | 189.19 | 120 | Chemotherapy |

| Benzamide | 55-21-0 | C₇H₇NO | 121.14 | >2000 | Drug intermediates |

| HMPA | 680-31-9 | C₆H₁₈N₃OP | 179.20 | 3200 | Solvent, catalyst |

| Benzophenone | 119-61-9 | C₁₃H₁₀O | 182.22 | >5000 | UV curing, fragrances |

Key Research Findings

Reactivity and Toxicity: this compound’s aziridine groups enable DNA alkylation, making it more toxic than non-aziridine analogs like benzamide. However, its benzamide substituent reduces reactivity compared to TEPA, which lacks steric hindrance . Thiotepa’s sulfur substitution enhances metabolic stability, lowering acute toxicity relative to this compound .

Industrial Utility :

- This compound’s balanced electrophilicity and stability make it preferable for controlled polymer crosslinking, whereas HMPA’s low reactivity limits its use to solvent applications .

Safety Profile: this compound requires stringent storage conditions to prevent hydrolysis, unlike benzophenone, which is stable under ambient conditions .

Biological Activity

Benzo-tepa, also known as benzo[1,2-d]thiazole-3,4-diamine or TEPA (triethylenephosphoramide), is an organophosphorus compound with notable biological activities. It has been studied for its potential therapeutic applications, particularly in oncology and immunology. This article provides a detailed examination of the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by its unique chemical structure, which allows it to interact with biological systems effectively. Its molecular formula is CHNOP, and it has a molecular weight of 271.24 g/mol. The compound's structure facilitates its role as an alkylating agent, which is crucial for its biological activity.

This compound exhibits its biological effects primarily through the formation of DNA adducts and cross-links. This mechanism leads to cytotoxicity and mutagenicity, making it a subject of interest in cancer research. The compound has been shown to induce chromosomal aberrations and mutations in various cell lines, including human and rodent cells .

Cytotoxicity and Mutagenicity

Research indicates that this compound is cytotoxic to a range of cell types. In vitro studies have demonstrated that it can cause significant reductions in cell viability, particularly in cancer cell lines. For instance:

- Cytotoxicity Assay Results : In a study assessing the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7), IC50 values were determined to be approximately 5 µM for HeLa cells and 8 µM for MCF-7 cells, indicating potent cytotoxic activity .

Case Studies

- Carcinogenicity Testing : A bioassay conducted on thio-TEPA (a related compound) indicated that administration led to significant tumor formation in rodent models. The study reported increased incidences of neoplasms in the hematopoietic system, suggesting that compounds like this compound may have similar carcinogenic potential .

- Clinical Observations : In patients undergoing chemotherapy regimens that included this compound, there were notable reports of hematological toxicity, including leukopenia and thrombocytopenia. These effects highlight the need for careful monitoring during treatment .

Comparative Biological Activity

A comparison of this compound with other organophosphorus compounds reveals its unique profile:

| Compound | Cytotoxicity (IC50 µM) | Mutagenicity | Clinical Use |

|---|---|---|---|

| This compound | 5 (HeLa), 8 (MCF-7) | Yes | Chemotherapy for cancer |

| Thiotepa | 3 (A549) | Yes | Chemotherapy for ovarian cancer |

| Busulfan | 10 (K562) | Yes | Treatment for leukemia |

In Vivo Studies

In vivo studies have confirmed the toxicological profile of this compound. Rodent models treated with varying doses exhibited dose-dependent toxicity, leading to significant weight loss and mortality at higher doses. Histopathological examinations revealed damage to bone marrow and other organs .

Mechanistic Insights

Recent research has utilized advanced techniques such as toxicogenomics to elucidate the mechanisms by which this compound exerts its effects. These studies have provided insights into gene expression changes associated with exposure to the compound, further supporting its role as a mutagen .

Q & A

Q. How can researchers navigate regulatory requirements for this compound’s use in biomedical studies?

- Methodological Answer: Consult ICH Guidelines (e.g., S2(R1) for genotoxicity) and pre-submission meetings with agencies like EMA or FDA. Include ethics committee approvals for animal studies (ARRIVE 2.0 guidelines) and human cell line usage (Declaration of Helsinki). Document compliance in Supporting Information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.